5-Methoxy-2-(3-oxopropyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-methoxy-2-(3-oxopropyl)- is an organic compound with the chemical formula C11H11NO2. It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- typically involves the reaction of 5-methoxybenzonitrile with a suitable 3-oxopropylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-methoxy-2-(3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy and oxopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzonitrile, 5-methoxy-2-(3-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the methoxy and oxopropyl groups.
5-Methoxybenzonitrile: Similar structure but without the 3-oxopropyl group.
2-(3-Oxopropyl)benzonitrile: Lacks the methoxy group at the 5-position.
Uniqueness
Benzonitrile, 5-methoxy-2-(3-oxopropyl)- is unique due to the presence of both the methoxy and 3-oxopropyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-2-(3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3 |
InChI Key |
VRIKOBUASLFUJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.